molecular formula C9H16O5 B1312923 ((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol CAS No. 72402-14-3

((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

Cat. No.: B1312923
CAS No.: 72402-14-3
M. Wt: 204.22 g/mol
InChI Key: DXBHDBLZPXQALN-XDTPYFJJSA-N
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Description

((3aR,4R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol is a useful research compound. Its molecular formula is C9H16O5 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Methyl-2,3-O-isopropylidene-D-ribofuranoside is an intermediate compound derived from D-ribose . It is primarily used in the synthesis of riboside-containing arsenic compounds . The exact targets of these arsenic compounds can vary depending on the specific compound synthesized.

Mode of Action

The mode of action of Methyl-2,3-O-isopropylidene-D-ribofuranoside is not directly related to its interaction with biological targets. Instead, it serves as a crucial intermediate in the synthesis of other compounds. Its role is to provide a specific structural component that contributes to the final active compound’s ability to interact with its targets .

Biochemical Pathways

As an intermediate in the synthesis of arsenic-containing ribosides, Methyl-2,3-O-isopropylidene-D-ribofuranoside is involved in the biochemical pathways leading to the formation of these compounds . The exact pathways can vary depending on the specific end product being synthesized.

Result of Action

The primary result of the action of Methyl-2,3-O-isopropylidene-D-ribofuranoside is the formation of arsenic-containing ribosides . These compounds can have various effects at the molecular and cellular level, depending on their specific structures and targets.

Properties

IUPAC Name

[(3aR,6R,6aR)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBHDBLZPXQALN-XDTPYFJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)OC)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)OC)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466133
Record name Methyl-2,3-O-isopropylidene-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72402-14-3
Record name Methyl-2,3-O-isopropylidene-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of Methyl 2,3-O-isopropylidene-D-ribofuranoside in nucleoside synthesis?

A1: Methyl 2,3-O-isopropylidene-D-ribofuranoside serves as a crucial starting material in the multi-step synthesis of modified nucleosides. Specifically, it acts as a protected form of D-ribose, a key component of nucleosides. The isopropylidene group protects the 2' and 3' hydroxyl groups, allowing for selective modifications at other positions of the ribose ring. [, ]

Q2: How is Methyl 2,3-O-isopropylidene-D-ribofuranoside utilized in the synthesis of 5-Deoxy-D-ribose?

A2: Methyl 2,3-O-isopropylidene-D-ribofuranoside is a key intermediate in the efficient synthesis of 5-Deoxy-D-ribose. [] The synthesis process involves four steps:

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